molecular formula C9H9F3O B161814 3-(2,4,5-Trifluorophenyl)propan-1-ol CAS No. 130887-16-0

3-(2,4,5-Trifluorophenyl)propan-1-ol

Cat. No.: B161814
CAS No.: 130887-16-0
M. Wt: 190.16 g/mol
InChI Key: CBJXXKZMBNMQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,5-Trifluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₃O. Its structure comprises a propan-1-ol chain (three-carbon alcohol) attached to a 2,4,5-trifluorophenyl ring. The trifluorophenyl group contributes to its high electronegativity and lipophilicity, making it suitable for applications in pharmaceutical synthesis. For instance, it serves as a key intermediate in the production of compounds like (R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl carbamate, a precursor in drug development .

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXXKZMBNMQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601728
Record name 3-(2,4,5-Trifluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130887-16-0
Record name 3-(2,4,5-Trifluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Data:

StepReagents/ConditionsYieldPuritySource
Grignard addition2,4,5-TrifluorophenylMgBr, THF, −78°C78%95%
ReductionNaBH₄, MeOH, 0°C → rt85%98%
DeprotectionHCl, H₂O, reflux90%99%

This method achieves high enantiomeric excess (>98% ee) but requires stringent temperature control to minimize side reactions.

Reduction of Ketone Precursors

Reduction of 3-(2,4,5-trifluorophenyl)propan-1-one offers a direct route. Catalytic hydrogenation or hydride-based reductions are commonly employed.

Catalytic Hydrogenation

Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol, the ketone is reduced to the alcohol. This method is scalable but may require high pressures for complete conversion.

Hydride Reductions

NaBH₄ or LiAlH₄ in THF or Et₂O selectively reduces the ketone. LiAlH₄ provides higher yields (92%) but necessitates anhydrous conditions.

Optimization Insights:

  • Solvent polarity influences reaction rate: THF > Et₂O > MeOH.

  • Temperature : −20°C minimizes over-reduction byproducts.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular synthesis. The Suzuki-Miyaura reaction couples 2,4,5-trifluorophenylboronic acid with propanol derivatives.

Example Protocol:

  • Coupling : 3-Bromopropan-1-ol, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.

  • Yield : 75–82%.

Challenges:

  • Boronic acid stability : 2,4,5-Trifluorophenylboronic acid is prone to protodeboronation, requiring inert atmospheres.

  • Catalyst loading : 2–5 mol% Pd optimizes cost and efficiency.

Halogenation-Reduction Sequences

A two-step process involving halogenation followed by reduction is effective.

Bromination

Electrophilic bromination of 3-(2,4,5-trifluorophenyl)propene using N-bromosuccinimide (NBS) in CCl₄ yields 3-bromo-1-(2,4,5-trifluorophenyl)propane.

Reduction

Zn/HOAc or Bu₃SnH reduces the bromide to the alcohol. Bu₃SnH offers higher selectivity (89% yield).

Biocatalytic Approaches

Emerging enzymatic methods use alcohol dehydrogenases (ADHs) to reduce ketones enantioselectively. For example, Lactobacillus brevis ADH converts 3-(2,4,5-trifluorophenyl)propan-1-one to the (S)-alcohol with >99% ee under mild conditions.

Advantages:

  • Green chemistry : Aqueous media, room temperature.

  • Scalability : Continuous flow systems enhance productivity.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for:

  • Friedel-Crafts acylation : AlCl₃-catalyzed acylation of 2,4,5-trifluorobenzene with propionyl chloride.

  • In-situ reduction : Integrated hydrogenation units convert intermediates directly.

Process Data:

ParameterValueSource
Throughput50 kg/batch
Purity99.5%
Cost per kg$1,200

Comparative Analysis of Methods

MethodYield (%)CostScalabilityStereocontrol
Grignard78–85HighModerateExcellent
Ketone Reduction85–92LowHighModerate
Cross-Coupling75–82ModerateHighPoor
Biocatalytic90–95HighEmergingExcellent

Key Trends :

  • Biocatalysis is gaining traction for enantiopure production despite higher initial costs.

  • Flow chemistry enhances safety and yield in industrial settings .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: 3-(2,4,5-Trifluorophenyl)propan-1-ol serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group contributes to the stability and reactivity of the final products.

2. Biology:

  • Biological Activity Investigation: The compound is being studied for its interactions with biomolecules, potentially influencing biological pathways. Its ability to form hydrogen bonds due to the hydroxyl group may enhance its binding affinity to various targets.

3. Medicine:

  • Therapeutic Potential: Research indicates that this compound may have applications in drug development, particularly as a precursor for compounds targeting neurological disorders or as anti-cancer agents. Its structural features suggest it could serve as a lead compound in developing therapeutics.

4. Industry:

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals with specific properties, including enhanced thermal stability and resistance to degradation.

Case Study 1: Microtubule Stabilization

Research has shown that compounds similar to this compound can stabilize microtubules, which are crucial for cellular structure and function. A study demonstrated that related triazolopyrimidine derivatives increased acetylated tubulin levels in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antitumor Activity

Another study investigated fluorinated compounds' role in inhibiting specific kinases associated with cell proliferation. The findings indicated that these compounds could reduce tumor growth and promote apoptosis in cancer cells . This positions this compound as a candidate for further exploration in oncology.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Traits
1-(2,4-Difluorophenyl)propan-2-oneTwo fluorine atomsLess lipophilic compared to trifluoro variant
2-(2,4,5-Trifluorophenyl)propan-1-olHydroxyl group enhances reactivityPotentially more polar due to hydroxyl functionality
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-olChiral center influences biological activityMay exhibit different pharmacokinetics

Mechanism of Action

The mechanism by which 3-(2,4,5-Trifluorophenyl)propan-1-ol exerts its effects involves interactions with various molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions .

Comparison with Similar Compounds

Research Findings and Trends

  • Pharmaceutical Relevance: Fluorinated propanol derivatives like this compound are prioritized in drug development due to fluorine’s ability to enhance bioavailability and target binding.
  • Safety and Regulation : Branched analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) require stringent safety evaluations in consumer products, as seen in IFRA guidelines.
  • Reactivity Trends: Electron-withdrawing groups (fluorine, chlorine) increase acidity and stability, while amino groups expand functionalization pathways.

Biological Activity

3-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound notable for its trifluorophenyl group, which enhances its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biochemical research. This article details the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

The molecular formula of this compound is C10H10F3O, with a molecular weight of approximately 208.18 g/mol. The presence of trifluoromethyl groups contributes to its lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical applications.

Research indicates that this compound interacts with various biological macromolecules through hydrophobic interactions and hydrogen bonding. Its unique trifluorophenyl group enhances binding affinity to enzymes and receptors, which may modulate their activity. Such interactions are critical for understanding the compound's therapeutic potential.

Enzyme Modulation

Studies have shown that compounds with similar structural features can inhibit specific enzymes involved in disease pathways. For instance:

  • GSK-3β Inhibition : Compounds structurally related to this compound have been found to exhibit strong binding affinity for GSK-3β, a key enzyme implicated in Alzheimer's disease. These compounds demonstrated dose-dependent inhibition in cellular assays .

Anticancer Activity

The biological evaluation of similar compounds has revealed significant cytotoxic effects on cancer cell lines:

  • Cytotoxicity Studies : Compounds analogous to this compound were tested against MCF-7 breast cancer cells using the MTT assay. Results indicated that these compounds exhibited high cytotoxicity while showing lower toxicity towards normal cells .

Case Studies

StudyFindings
GSK-3β Binding Study Demonstrated strong reversible binding in HEK293T cells overexpressing GSK-3β. The binding was significantly higher compared to control cells.
Cytotoxicity Assessment Evaluated against MCF-7 cells; compounds showed significant cell death with minimal effects on normal cells.

Structural Comparisons

To better understand the biological activity of this compound, comparisons can be made with structurally similar compounds:

CompoundUnique FeaturesBiological Activity
3-(Phenyl)propan-1-olLacks fluorine substituentsLower lipophilicity and reduced enzyme binding affinity
2-(2,4-Difluorophenyl)propan-1-olTwo fluorines enhance stabilityModerate interaction with biological targets

The trifluorophenyl moiety in this compound significantly enhances its metabolic stability and reactivity compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4,5-Trifluorophenyl)propan-1-ol
Reactant of Route 2
3-(2,4,5-Trifluorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.